2-Bromo-1-(oxolan-3-yl)ethanol
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Overview
Description
2-Bromo-1-(oxolan-3-yl)ethanol is an organic compound with the molecular formula C6H11BrO2. It is also known by its IUPAC name, 2-bromo-1-(tetrahydrofuran-3-yl)ethan-1-ol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(oxolan-3-yl)ethanol can be synthesized through various methods. One common approach involves the bromination of 1-(oxolan-3-yl)ethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(oxolan-3-yl)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(oxolan-3-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or ketones.
Reduction: 1-(oxolan-3-yl)ethanol.
Scientific Research Applications
2-Bromo-1-(oxolan-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(oxolan-3-yl)ethanol involves its reactivity due to the presence of the bromine atom and hydroxyl group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Lacks the tetrahydrofuran ring, making it less versatile in certain synthetic applications.
1-Bromo-3-chloropropane: Contains a different halogen and lacks the hydroxyl group, leading to different reactivity.
3-Bromo-1-propanol: Similar structure but without the tetrahydrofuran ring, affecting its chemical properties.
Uniqueness
2-Bromo-1-(oxolan-3-yl)ethanol is unique due to the combination of the bromine atom, hydroxyl group, and tetrahydrofuran ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-bromo-1-(oxolan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUBWZIYFWKBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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